molecular formula C9H13N5O2 B8790966 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

Cat. No. B8790966
M. Wt: 223.23 g/mol
InChI Key: OAZQEHBBZOAQKN-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

2-Nitro-malonaldehyde (1.57 g, 10 mmol) is dissolved in water (15 mL), followed by addition of 2-methyl-isothiourea (1.56 g, 5.6 mmol) and N-methylpiperazine (1.92 mL, 17.3 mL). After stirring at room temperature overnight, it is filtered and washed with water and hexane to yield 1.38 g (62%) of 2-(4-methyl-piperazin-1-yl)-5-nitro-pyrimidine as a white solid. MS (ESI) m/z 224.3 (M+H)+1. [Heterocycles. 1977, 6(12), 1999-2004].
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH:7]=O)[CH:5]=O)([O-:3])=[O:2].CS[C:11](=[NH:13])[NH2:12].[CH3:14][N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>O>[CH3:14][N:15]1[CH2:20][CH2:19][N:18]([C:11]2[N:13]=[CH:7][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][N:12]=2)[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
[N+](=O)([O-])C(C=O)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.56 g
Type
reactant
Smiles
CSC(N)=N
Name
Quantity
1.92 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it is filtered
WASH
Type
WASH
Details
washed with water and hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCN(CC1)C1=NC=C(C=N1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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